molecular formula C21H21N5O2 B5508959 2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B5508959
M. Wt: 375.4 g/mol
InChI Key: DAHXRNKMCFHNLO-WMZOPIPTSA-N
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Description

2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Biological Activities

  • Synthesis of Heterocyclic Compounds : Research into the 1,3-dipolar cycloaddition reaction of 1,4-dihydropyridines with organic azides has led to the synthesis of 2,7-diazabicyclo[4.1.0]hept-3-enes, compounds exhibiting significant analgesic and antiprotozoal activities. These compounds demonstrate a broad spectrum of pharmacological properties, including moderate hypoglycemic, antiinflammatory, antidepressant, and antihistaminic activities (Warren & Knaus, 1981).

  • Antitumor Properties : Studies on the interaction of 5-diazoimidazole-4-carboxamide and alkyl and aryl isocyanates have produced novel compounds with potential as broad-spectrum antitumor agents. These compounds, through a process of ring-opening, have shown curative activity against leukemia, suggesting their use as prodrug modifications of known anticancer agents (Stevens et al., 1984).

  • Cycloaddition Reactions for N-Bridgehead Heterocycles : The reaction of acylketenes with 2H-azirines, resulting in derivatives of oxabicyclo and dioxa-azabicyclo compounds, illustrates the utility of these reactions in generating complex heterocyclic structures. These synthetic pathways are vital for developing pharmaceuticals and materials with specific chemical properties (Khlebnikov et al., 2011).

  • Stereoselective Synthesis Techniques : Research into the tandem reaction combining Rh-catalyzed triazole denitrogenation with [3 + 2] cycloaddition reaction offers a novel synthetic strategy for the diastereoselective synthesis of oxabicyclo[2.2.1]heptenes. This method provides a pathway for the construction of structurally diverse compounds which could have implications in drug design and development (Yuan, Gong, & Yang, 2016).

Properties

IUPAC Name

2-[2-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2-oxoethyl]-4,5-diphenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-19(24-13-16-11-18(24)12-22-16)14-25-21(28)26(17-9-5-2-6-10-17)20(23-25)15-7-3-1-4-8-15/h1-10,16,18,22H,11-14H2/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHXRNKMCFHNLO-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C(=O)CN3C(=O)N(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C(=O)CN3C(=O)N(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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